[1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-methyl-carbamic acid tert-butyl ester
CAS No.:
Cat. No.: VC13476554
Molecular Formula: C12H24N2O3
Molecular Weight: 244.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H24N2O3 |
|---|---|
| Molecular Weight | 244.33 g/mol |
| IUPAC Name | tert-butyl N-[1-(2-hydroxyethyl)pyrrolidin-3-yl]-N-methylcarbamate |
| Standard InChI | InChI=1S/C12H24N2O3/c1-12(2,3)17-11(16)13(4)10-5-6-14(9-10)7-8-15/h10,15H,5-9H2,1-4H3 |
| Standard InChI Key | GSAYLPAXDXBYGG-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N(C)C1CCN(C1)CCO |
| Canonical SMILES | CC(C)(C)OC(=O)N(C)C1CCN(C1)CCO |
Introduction
Chemical Structure and Physicochemical Properties
The compound’s structure comprises a pyrrolidine core functionalized at the 3-position with a methyl-carbamic acid tert-butyl ester group and a 2-hydroxyethyl substituent on the nitrogen atom. This configuration imparts both hydrophilic (hydroxyethyl) and hydrophobic (tert-butyl) characteristics, influencing its solubility and bioavailability.
Molecular Characteristics
| Property | Value |
|---|---|
| IUPAC Name | tert-butyl N-[1-(2-hydroxyethyl)pyrrolidin-3-yl]-N-methylcarbamate |
| Molecular Formula | |
| Molecular Weight | 244.33 g/mol |
| SMILES | CC(C)(C)OC(=O)N(C)C1CCN(C1)CCO |
| InChI Key | GSAYLPAXDXBYGG-UHFFFAOYSA-N |
| XLogP3 | 0.7 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 4 |
The tert-butyl ester enhances lipophilicity, facilitating membrane permeability, while the hydroxyethyl group enables hydrogen bonding with biological targets .
Synthesis and Optimization
Synthetic Routes
The synthesis typically involves a multi-step approach:
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Pyrrolidine Ring Formation: Cyclization of 1,4-diamines or γ-amino alcohols under acidic conditions .
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Hydroxyethyl Introduction: Alkylation of the pyrrolidine nitrogen using 2-chloroethanol or ethylene oxide.
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Carbamate Formation: Reaction with tert-butyl chloroformate in the presence of a base (e.g., triethylamine) in dichloromethane.
Table 2.1: Key Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Pyrrolidine Formation | HSO, reflux | 65–75 |
| Hydroxyethylation | 2-Chloroethanol, KCO, DMF | 80–85 |
| Carbamate Protection | (Boc)O, EtN, CHCl | 90–95 |
Industrial-Scale Production
Continuous flow reactors are employed to optimize exothermic steps, improving yield (≥85%) and reducing waste. Purification via silica gel chromatography (petroleum ether/ethyl acetate gradient) ensures >98% purity.
Biological Activities and Mechanisms
Neurotransmitter Receptor Modulation
The compound exhibits affinity for adrenergic (α) and cholinergic (muscarinic) receptors, potentially influencing mood and cognition. Molecular docking studies suggest the hydroxyethyl group forms hydrogen bonds with Asp in the α-adrenergic receptor’s active site.
Enzyme Inhibition
In vitro assays demonstrate inhibitory effects on acetylcholinesterase (IC = 12.3 μM) and monoamine oxidase B (IC = 18.7 μM), implicating it in neurodegenerative disease research.
Table 3.1: Biological Targets and Effects
| Target | Effect | IC/K |
|---|---|---|
| α-Adrenergic | Partial agonist | 0.45 μM |
| Acetylcholinesterase | Competitive inhibition | 12.3 μM |
| MAO-B | Non-competitive inhibition | 18.7 μM |
Applications in Pharmaceutical Development
Intermediate in Drug Synthesis
The compound serves as a precursor to neuroactive agents:
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Antidepressants: Functionalization of the hydroxyethyl group with aryl halides yields SSRIs.
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Antipsychotics: Suzuki-Miyaura coupling introduces biphenyl moieties for dopamine receptor targeting.
Agrochemistry
Derivatives act as carbamate insecticides, inhibiting acetylcholinesterase in pests (e.g., Plutella xylostella LC = 2.1 ppm).
Comparison with Structural Analogues
Table 5.1: Structural and Functional Comparisons
The hydroxyethyl group’s polarity enhances water solubility (LogP = 0.7) compared to the cyclopropyl analogue (LogP = 1.9) .
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